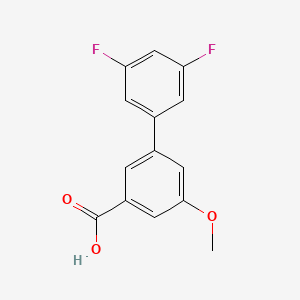

3-(3,5-Difluorophenyl)-5-methoxybenzoic acid

Description

Properties

IUPAC Name |

3-(3,5-difluorophenyl)-5-methoxybenzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H10F2O3/c1-19-13-5-8(2-10(6-13)14(17)18)9-3-11(15)7-12(16)4-9/h2-7H,1H3,(H,17,18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZWSJZDJCJQRNJV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=CC(=C1)C(=O)O)C2=CC(=CC(=C2)F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H10F2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00689637 | |

| Record name | 3',5'-Difluoro-5-methoxy[1,1'-biphenyl]-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00689637 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

264.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1261903-90-5 | |

| Record name | 3',5'-Difluoro-5-methoxy[1,1'-biphenyl]-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00689637 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to the Physicochemical Properties of 3-(3,5-Difluorophenyl)-5-methoxybenzoic acid

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-(3,5-Difluorophenyl)-5-methoxybenzoic acid is a biaryl carboxylic acid with a molecular structure that suggests its potential utility in medicinal chemistry and materials science. The interplay of its constituent parts—a flexible biphenyl core, electron-withdrawing fluorine atoms, a methoxy group, and an acidic carboxylic acid moiety—gives rise to a unique set of physicochemical properties. These properties are critical determinants of the molecule's behavior in biological and chemical systems, influencing everything from its solubility and permeability across cell membranes to its interaction with therapeutic targets.[1][2] This guide provides a comprehensive overview of the key physicochemical characteristics of 3-(3,5-difluorophenyl)-5-methoxybenzoic acid, methodologies for their experimental determination, and a plausible synthetic route.

Core Physicochemical Properties

| Property | Value | Source & Rationale |

| Molecular Formula | C₁₄H₁₀F₂O₃ | [4] |

| Molecular Weight | 264.22 g/mol | [4] |

| Melting Point (°C) | Estimated: 130-150 | This estimate is based on the melting points of structurally related compounds: 3,5-difluorobenzoic acid (121-124 °C)[5][6] and 3-methoxybenzoic acid (110.5 °C).[7] The larger, more rigid structure of the target molecule would likely lead to a higher melting point. |

| Boiling Point (°C) | Not available | Due to the high melting point and carboxylic acid functionality, this compound is likely to decompose before boiling under atmospheric pressure. |

| pKa | Estimated: 3.5 - 4.0 | The pKa of 3-methoxybenzoic acid is predicted to be 3.84.[7] The electron-withdrawing difluorophenyl group is expected to slightly increase the acidity of the carboxylic acid, resulting in a slightly lower pKa. |

| LogP | Estimated: 3.0 - 4.0 | The experimental LogP of 3-methoxybenzoic acid is 2.02.[7] The addition of the lipophilic 3,5-difluorophenyl group would significantly increase the LogP value. |

| Solubility | Predicted to be low in aqueous media and higher in organic solvents. | The relatively high estimated LogP and the crystalline nature suggested by the estimated melting point indicate that the compound will likely have poor aqueous solubility. |

Experimental Determination of Physicochemical Properties

Accurate experimental determination of these properties is crucial for any research or development program. The following sections outline standard, field-proven protocols for these measurements.

Melting Point Determination

The melting point provides a quick assessment of a compound's purity. A sharp melting range (typically 0.5-1.0°C) is indicative of a pure compound, while a broad range suggests the presence of impurities.[8]

Protocol: Capillary Melting Point Method [3][9]

-

Sample Preparation: A small amount of the dry, crystalline 3-(3,5-difluorophenyl)-5-methoxybenzoic acid is finely powdered.

-

Capillary Loading: The open end of a capillary tube is tapped into the powder, and the tube is inverted and tapped gently to pack the sample into the sealed end to a height of 2-3 mm.

-

Measurement: The loaded capillary tube is placed in a melting point apparatus.

-

Heating: The sample is heated rapidly to about 20°C below the expected melting point, then the heating rate is slowed to 1-2°C per minute.

-

Observation: The temperature at which the first droplet of liquid appears is recorded as the beginning of the melting range. The temperature at which the entire sample becomes a clear liquid is recorded as the end of the melting range.

Workflow for Melting Point Determination

Caption: Workflow for determining the melting point of a crystalline solid.

pKa Determination by Potentiometric Titration

The acid dissociation constant (pKa) is a measure of the acidity of a compound.[10] For a carboxylic acid, it indicates the pH at which the compound is 50% ionized. This is a critical parameter for understanding a drug's absorption and distribution.[11]

Protocol: Potentiometric Titration [12][13][14]

-

Solution Preparation: A standard solution of 3-(3,5-difluorophenyl)-5-methoxybenzoic acid (e.g., 1 mM) is prepared in a suitable solvent, often a mixture of water and a co-solvent like methanol or DMSO to ensure solubility. A standardized solution of a strong base (e.g., 0.1 M NaOH) is also prepared.

-

Titration Setup: The sample solution is placed in a beaker with a magnetic stirrer, and a calibrated pH electrode is immersed in the solution.

-

Titration: The base solution is added in small, precise increments using a burette.

-

Data Collection: The pH of the solution is recorded after each addition of the titrant.

-

Data Analysis: A titration curve is generated by plotting the pH versus the volume of titrant added. The pKa is determined from the pH at the half-equivalence point (the point at which half of the acid has been neutralized).

Workflow for pKa Determination

Caption: Workflow for determining the pKa of a weak acid by potentiometric titration.

LogP Determination by Shake-Flask Method

The partition coefficient (LogP) is a measure of a compound's lipophilicity, which is its preference for a lipid-like environment over an aqueous one.[15] It is a key predictor of a drug's ability to cross cell membranes. The shake-flask method is the gold standard for LogP determination.[1][2]

Protocol: Shake-Flask Method [1][16]

-

Solvent Preparation: n-Octanol and a suitable aqueous buffer (e.g., phosphate-buffered saline, pH 7.4) are mutually saturated by shaking them together overnight and then allowing the phases to separate.

-

Sample Preparation: A stock solution of 3-(3,5-difluorophenyl)-5-methoxybenzoic acid is prepared in a suitable solvent (e.g., DMSO). A small aliquot of the stock solution is added to a mixture of the pre-saturated n-octanol and buffer.

-

Equilibration: The mixture is shaken gently for a period of time (e.g., 1-24 hours) to allow the compound to partition between the two phases and reach equilibrium.

-

Phase Separation: The mixture is centrifuged to ensure complete separation of the n-octanol and aqueous layers.

-

Quantification: The concentration of the compound in each phase is determined using a suitable analytical method, such as HPLC-UV.

-

Calculation: The LogP is calculated as the base-10 logarithm of the ratio of the concentration in the n-octanol phase to the concentration in the aqueous phase.

Workflow for LogP Determination

Caption: Workflow for determining the LogP of a compound by the shake-flask method.

Aqueous Solubility Determination

Aqueous solubility is a critical property that affects a drug's absorption and bioavailability.[17] Poor solubility can be a major hurdle in drug development.

Protocol: HPLC-Based Equilibrium Solubility Assay [18][19][20]

-

Sample Preparation: An excess amount of solid 3-(3,5-difluorophenyl)-5-methoxybenzoic acid is added to a series of vials containing aqueous buffers at different pH values (e.g., pH 1.2, 4.5, 6.8, and 7.4).

-

Equilibration: The vials are agitated at a constant temperature (e.g., 25°C or 37°C) for a sufficient time (e.g., 24-72 hours) to ensure that equilibrium is reached.[21]

-

Sample Processing: The resulting saturated solutions are filtered or centrifuged to remove any undissolved solid.

-

Quantification: The concentration of the dissolved compound in the filtrate or supernatant is determined by a validated HPLC-UV method against a standard curve.

-

Result: The solubility is reported as the concentration of the dissolved compound at each pH.

Workflow for Aqueous Solubility Determination

Caption: Workflow for determining the aqueous solubility of a compound.

Synthesis of 3-(3,5-Difluorophenyl)-5-methoxybenzoic acid

The synthesis of this biaryl compound can be efficiently achieved through a Suzuki-Miyaura cross-coupling reaction.[22][23] This powerful carbon-carbon bond-forming reaction involves the coupling of an organoboron compound with an organohalide, catalyzed by a palladium complex.[24]

Proposed Synthetic Route: Suzuki-Miyaura Coupling

A plausible route involves the coupling of 3-bromo-5-methoxybenzoic acid (or its corresponding methyl ester) with 3,5-difluorophenylboronic acid.

Step-by-Step Protocol (Illustrative) [25]

-

Reactant Preparation: In a reaction vessel, dissolve 3-bromo-5-methoxybenzoic acid methyl ester, 3,5-difluorophenylboronic acid, and a suitable base (e.g., potassium carbonate) in a solvent system such as a mixture of toluene, ethanol, and water.

-

Catalyst Addition: Add a palladium catalyst, such as tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄].

-

Reaction: The reaction mixture is degassed and heated under an inert atmosphere (e.g., nitrogen or argon) at an elevated temperature (e.g., 80-100°C) until the reaction is complete, as monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Workup: After cooling to room temperature, the reaction mixture is diluted with an organic solvent (e.g., ethyl acetate) and washed with water and brine. The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.

-

Purification: The crude product is purified by column chromatography on silica gel to afford the methyl ester of the target compound.

-

Hydrolysis: The purified methyl ester is then hydrolyzed to the carboxylic acid by treatment with a base (e.g., sodium hydroxide) in a mixture of water and an alcohol (e.g., methanol), followed by acidification with a strong acid (e.g., hydrochloric acid).

-

Final Purification: The resulting 3-(3,5-difluorophenyl)-5-methoxybenzoic acid can be further purified by recrystallization.

Synthetic Pathway via Suzuki-Miyaura Coupling

Caption: Plausible synthetic route to 3-(3,5-difluorophenyl)-5-methoxybenzoic acid.

Conclusion

The physicochemical properties of 3-(3,5-difluorophenyl)-5-methoxybenzoic acid are pivotal to its potential applications. This technical guide has provided a detailed overview of its key properties, robust experimental protocols for their determination, and a viable synthetic strategy. A thorough understanding and experimental validation of these characteristics are essential first steps in unlocking the full potential of this and other novel chemical entities in drug discovery and materials science.

References

-

FooDB. (2010, April 8). Showing Compound 3-Methoxybenzoic acid (FDB010546). Retrieved from [Link]

-

Chemistry LibreTexts. (2022, April 7). 6.1D: Step-by-Step Procedures for Melting Point Determination. Retrieved from [Link]

-

Creative Bioarray. (n.d.). Protocol for Determining pKa Using Potentiometric Titration. Retrieved from [Link]

- Google Patents. (n.d.). Process for the synthesis of 3,5-bis(trifluoromethyl)benzoic acid.

-

ResearchGate. (2012, August 5). (PDF) A New HPLC Approach for Determination of In-Vitro Solubility of Naproxen Sodium. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). Suzuki Coupling. Retrieved from [Link]

-

DergiPark. (2024, April 23). Elucidating Ionization Behavior: Potentiometric Titration for Precise Determination of pKa Values in Medicinal Chemistry. Retrieved from [Link]

-

Myers, A. (n.d.). The Suzuki Reaction. Chem 115. Retrieved from [Link]

-

ResearchGate. (2017, August 7). (PDF) An Efficient Synthesis of 3,5-Dimethoxy-2,4-Difluorobenzoic Acid. Retrieved from [Link]

-

PharmaGuru. (2023, March 26). How To Calculate Solubility BY HPLC: Learn Easily in 11 Minutes. Retrieved from [Link]

-

Encyclopedia.pub. (2022, August 25). Methods for Determination of Lipophilicity. Retrieved from [Link]

-

University of Calgary. (n.d.). Melting point determination. Retrieved from [Link]

-

Data.gov. (2023, September 6). Compound 530761: m-Methoxybenzoic acid, 3,5-difluorophenyl ester. Retrieved from [Link]

-

East Stroudsburg University. (2008). Potentiometric Titration of an Unknown Weak Acid. Retrieved from [Link]

-

Sciencemadness.org. (2016, January 1). Preparation of 3-methoxybenzoic acid. Retrieved from [Link]

-

University of Babylon. (n.d.). Experiment-1 Aim - To determine the melting point of given solid substance. Retrieved from [Link]

-

ResearchGate. (2016, January 22). (PDF) LogP / LogD shake-flask method v1. Retrieved from [Link]

-

ECETOC. (n.d.). APPENDIX A: MEASUREMENT OF ACIDITY (pKA). Retrieved from [Link]

-

Royal Society of Chemistry. (2014, May 20). Suzuki–Miyaura (hetero-)aryl cross-coupling: recent findings and recommendations. Chemical Society Reviews. Retrieved from [Link]

-

University of Kufa. (2021, September 19). experiment (1) determination of melting points. Retrieved from [Link]

-

Pharmacology Discovery Services. (n.d.). Solubility Test, HPLC-UV/VIS Method. Retrieved from [Link]

-

University of Michigan-Dearborn. (n.d.). Experiment 1 - Melting Points. Retrieved from [Link]

-

YouTube. (2024, March 22). Suzuki-Miyaura Coupling |Basics|Mechanism|Examples| ChemOrgChem. Retrieved from [Link]

-

SciSpace. (1995, July 27). Setup and validation of shake-flask procedures for the determination of partition coefficients (logD) from low drug amounts. Retrieved from [Link]

-

National Institutes of Health. (n.d.). Development of Methods for the Determination of pKa Values. Retrieved from [Link]

-

Waters Corporation. (n.d.). Determination of Partitioning Coefficient by UPLC-MS/MS. Retrieved from [Link]

-

World Health Organization. (2018, July 2). PROTOCOL TO CONDUCT EQUILIBRIUM SOLUBILITY EXPERIMENTS FOR THE PURPOSE OF BIOPHARMACEUTICS CLASSIFICATION SYSTEM-BASED CLASSIFICATION. Retrieved from [Link]

-

University of Tartu. (2024, August 28). Acidity-Basicity Data (pKa Values) in Nonaqueous Solvents. Retrieved from [Link]

- Google Patents. (n.d.). CN105218322A - A kind of synthetic method of 3,5-dimethoxybenzoic acid ethyl ester.

Sources

- 1. encyclopedia.pub [encyclopedia.pub]

- 2. researchgate.net [researchgate.net]

- 3. davjalandhar.com [davjalandhar.com]

- 4. pharmaffiliates.com [pharmaffiliates.com]

- 5. chemimpex.com [chemimpex.com]

- 6. 3,5-Difluorobenzoic acid 97 455-40-3 [sigmaaldrich.com]

- 7. Showing Compound 3-Methoxybenzoic acid (FDB010546) - FooDB [foodb.ca]

- 8. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 9. chem.libretexts.org [chem.libretexts.org]

- 10. APPENDIX A: MEASUREMENT OF ACIDITY (pKA) - ECETOC [ecetoc.org]

- 11. Development of Methods for the Determination of pKa Values - PMC [pmc.ncbi.nlm.nih.gov]

- 12. creative-bioarray.com [creative-bioarray.com]

- 13. dergipark.org.tr [dergipark.org.tr]

- 14. asdlib.org [asdlib.org]

- 15. scispace.com [scispace.com]

- 16. waters.com [waters.com]

- 17. sigmaaldrich.com [sigmaaldrich.com]

- 18. researchgate.net [researchgate.net]

- 19. pharmaguru.co [pharmaguru.co]

- 20. pharmacologydiscoveryservices.com [pharmacologydiscoveryservices.com]

- 21. d142khf7ia35oz.cloudfront.net [d142khf7ia35oz.cloudfront.net]

- 22. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]

- 23. tcichemicals.com [tcichemicals.com]

- 24. Suzuki Coupling [organic-chemistry.org]

- 25. pdf.benchchem.com [pdf.benchchem.com]

spectroscopic analysis of 3-(3,5-Difluorophenyl)-5-methoxybenzoic acid (NMR, IR, MS)

An In-depth Technical Guide to the Spectroscopic Analysis of 3-(3,5-Difluorophenyl)-5-methoxybenzoic acid

Abstract

This technical guide provides a comprehensive spectroscopic analysis of 3-(3,5-Difluorophenyl)-5-methoxybenzoic acid, a molecule of interest in medicinal chemistry and materials science. As a Senior Application Scientist, the objective of this document is to move beyond mere data presentation and offer a foundational guide for researchers. We will explore the structural elucidation of this biphenyl derivative through the integrated application of Nuclear Magnetic Resonance (NMR) Spectroscopy, Infrared (IR) Spectroscopy, and Mass Spectrometry (MS). The causality behind experimental choices, the interpretation of complex spectral data, and the synergistic power of these techniques will be detailed to provide a self-validating framework for analysis.

Molecular Structure and Analytical Rationale

The structural complexity of 3-(3,5-Difluorophenyl)-5-methoxybenzoic acid, featuring two distinct aromatic rings with different substitution patterns, necessitates a multi-faceted analytical approach. The molecule contains a carboxylic acid, a methoxy group, and strategically placed fluorine atoms, all of which provide unique spectroscopic handles.

To facilitate a clear discussion, the following IUPAC-based numbering system will be used throughout this guide:

Caption: Molecular structure of 3-(3,5-Difluorophenyl)-5-methoxybenzoic acid.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the cornerstone for determining the carbon-hydrogen framework of an organic molecule. For this specific compound, ¹H, ¹³C, and 2D NMR techniques provide unambiguous evidence for its constitution.

¹H NMR Spectroscopy: Proton Environments

The ¹H NMR spectrum is predicted to show five distinct signals in the aromatic region, one signal for the methoxy group, and a characteristic broad signal for the carboxylic acid proton. The choice of solvent is critical; deuterated dimethyl sulfoxide (DMSO-d₆) is often preferred for carboxylic acids as it solubilizes the compound well and allows for the observation of the acidic proton.

-

Carboxylic Acid Proton (-COOH): A very broad singlet is expected far downfield, typically >12 ppm. Its labile nature often results in a broad peak, and its chemical shift is highly dependent on concentration and solvent.

-

Difluorophenyl Ring Protons (H2', H4', H6'):

-

H4': This proton is flanked by two meta-coupled fluorine atoms. This will result in a triplet.

-

H2' and H6': These two protons are chemically equivalent due to symmetry. They are coupled to the H4' proton (ortho-coupling) and the F3' and F5' fluorine atoms (meta-coupling), leading to a complex multiplet, likely a doublet of triplets.

-

-

Methoxybenzoic Acid Ring Protons (H2, H4, H6): These protons are in a meta-relationship to each other, resulting in small coupling constants (J ≈ 2-3 Hz).

-

H2, H4, H6: These will appear as closely spaced multiplets, likely triplets or doublet of doublets with fine splitting.

-

-

Methoxy Protons (-OCH₃): A sharp singlet, integrating to three protons, is expected around 3.8-3.9 ppm.[1]

¹³C NMR Spectroscopy: The Carbon Skeleton

The proton-decoupled ¹³C NMR spectrum will reveal all 14 carbon atoms of the molecule. A key feature will be the pronounced splitting of carbon signals due to coupling with fluorine atoms (¹JCF, ²JCF, etc.), which is invaluable for assignment.

-

Carbonyl Carbon (C7): Expected in the 165-185 δ range for carboxylic acids.[2]

-

Fluorine-Bearing Carbons (C3', C5'): These carbons will appear as doublets with very large one-bond C-F coupling constants (¹JCF ≈ 240-250 Hz).

-

Methoxy-Bearing Carbon (C5): The direct attachment to oxygen will shift this carbon signal downfield.

-

Methoxy Carbon (C8): A characteristic signal around 55-56 ppm is expected.[1][3]

-

Other Aromatic Carbons: The remaining aromatic carbons will appear in the typical 100-150 ppm range. Carbons ortho and para to the fluorine atoms will show smaller, but still significant, C-F coupling.

2D NMR Spectroscopy: Confirming Connectivity

To definitively assign the ¹H and ¹³C signals, 2D NMR experiments are essential.

-

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded protons and carbons.[4] It will unequivocally link each aromatic proton signal to its corresponding carbon signal, and the methoxy protons to the methoxy carbon.

-

HMBC (Heteronuclear Multiple Bond Correlation): This technique reveals longer-range (2-3 bond) correlations between protons and carbons, which is crucial for piecing together the molecular structure.[4] Key expected correlations include:

-

The methoxy protons (H8) to C5.

-

The carboxylic acid proton to C1 and C2.

-

Correlations between protons on one ring and carbons on the other, across the C3-C1' bond, providing definitive proof of the biphenyl linkage.

-

Table 1: Predicted NMR Data Summary (in DMSO-d₆)

| Assignment | Predicted ¹H Shift (ppm) | Predicted ¹³C Shift (ppm) | Key HMBC Correlations (¹H → ¹³C) |

| -COOH | >12 (br s, 1H) | ~167 | C1, C2, C6 |

| H2 | ~7.5-7.8 (m, 1H) | ~123 | C4, C6, C7, C1' |

| H4 | ~7.4-7.6 (m, 1H) | ~125 | C2, C5, C6 |

| H6 | ~7.8-8.0 (m, 1H) | ~115 | C2, C4, C5, C7 |

| -OCH₃ | ~3.8 (s, 3H) | ~56 | C5 |

| H2'/H6' | ~7.6-7.8 (m, 2H) | ~105 (d, ²JCF ≈ 25 Hz) | C4', C1', C3 |

| H4' | ~7.2-7.4 (tt, 1H) | ~112 (t, ³JCF ≈ 20 Hz) | C2'/C6', C3'/C5' |

| C1 | - | ~132 | - |

| C3 | - | ~142 | - |

| C5 | - | ~160 | - |

| C1' | - | ~135 (t, ³JCF ≈ 8 Hz) | - |

| C3'/C5' | - | ~163 (dd, ¹JCF ≈ 245 Hz) | - |

Experimental Protocol: NMR Spectroscopy

-

Sample Preparation: Dissolve approximately 5-10 mg of 3-(3,5-Difluorophenyl)-5-methoxybenzoic acid in ~0.6 mL of a suitable deuterated solvent (e.g., DMSO-d₆). Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).

-

Instrumentation: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher) for optimal resolution and sensitivity.

-

¹H NMR Acquisition: Acquire the spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio.

-

¹³C NMR Acquisition: Acquire a proton-decoupled ¹³C spectrum. Due to the lower natural abundance of ¹³C, a longer acquisition time is necessary.

-

2D NMR Acquisition: Perform standard HSQC and HMBC experiments using gradient-selected pulse sequences. Optimize the HMBC experiment for an expected long-range coupling constant of ~8 Hz.

Caption: General workflow for integrated spectroscopic analysis.

Infrared (IR) Spectroscopy

IR spectroscopy is a rapid and powerful technique for identifying the functional groups present in a molecule. The spectrum provides a molecular "fingerprint" based on the vibrational frequencies of chemical bonds.

Spectral Interpretation

The IR spectrum of this compound will be dominated by absorptions from the carboxylic acid, methoxy, and carbon-fluorine bonds.

-

O-H Stretch (Carboxylic Acid): A very broad and strong absorption band is expected in the 2500-3300 cm⁻¹ region.[2][5] This characteristic broadness is due to hydrogen bonding, which forms stable dimers in the solid state.

-

C-H Stretch (Aromatic & Methoxy): Aromatic C-H stretching vibrations typically appear just above 3000 cm⁻¹. The C-H stretching of the methoxy group is expected as a weaker band in the 2850-2960 cm⁻¹ region.[6][7]

-

C=O Stretch (Carbonyl): A very strong and sharp absorption will be present between 1690-1760 cm⁻¹.[2][8] Its exact position depends on dimerization; for hydrogen-bonded dimers, it typically appears around 1710 cm⁻¹.[5]

-

C=C Stretch (Aromatic): Several medium to weak bands are expected in the 1450-1600 cm⁻¹ region, characteristic of the aromatic rings.

-

C-F Stretch: The carbon-fluorine bonds will give rise to very strong absorption bands in the 1000-1360 cm⁻¹ range.[9] Given the presence of two C-F bonds on one ring, multiple strong bands are expected in this region, corresponding to symmetric and asymmetric stretching modes.[9]

-

C-O Stretch (Ether & Acid): Strong bands corresponding to the C-O stretching of the methoxy group and the carboxylic acid will be visible in the 1200-1300 cm⁻¹ region.

Table 2: Predicted IR Data Summary

| Wavenumber (cm⁻¹) | Intensity | Assignment | Functional Group |

| 2500-3300 | Strong, Very Broad | O-H Stretch | Carboxylic Acid |

| ~3050 | Medium-Weak | C-H Stretch | Aromatic |

| ~2950, ~2850 | Weak | C-H Stretch | Methoxy (-OCH₃) |

| ~1710 | Strong, Sharp | C=O Stretch | Carboxylic Acid |

| 1450-1600 | Medium-Weak | C=C Stretch | Aromatic Rings |

| 1100-1350 | Very Strong | C-F Stretch | Aryl-Fluoride |

| 1200-1300 | Strong | C-O Stretch | Ether & Carboxylic Acid |

Experimental Protocol: IR Spectroscopy

-

Technique Selection: Attenuated Total Reflectance (ATR) is the preferred method for solid samples as it requires minimal sample preparation. Alternatively, a KBr pellet can be prepared.

-

Background Scan: Perform a background scan to subtract atmospheric CO₂ and H₂O absorptions.

-

Sample Analysis: Place a small amount of the solid sample directly on the ATR crystal and apply pressure to ensure good contact.

-

Data Acquisition: Collect the spectrum, typically over the 4000-400 cm⁻¹ range, co-adding at least 16 scans to improve the signal-to-noise ratio.

Mass Spectrometry (MS)

Mass spectrometry provides two critical pieces of information: the molecular weight of the compound and its fragmentation pattern upon ionization, which offers clues about the molecule's structure.

Molecular Ion and Fragmentation Analysis

Using Electron Ionization (EI), the molecule will be ionized to form a radical cation (M⁺•), whose mass-to-charge ratio (m/z) corresponds to the molecular weight. The molecular formula is C₁₄H₁₀F₂O₃, giving a molecular weight of approximately 264.06 g/mol .

The stable aromatic rings suggest that the molecular ion peak will be relatively intense.[10] The fragmentation is expected to proceed through the loss of stable neutral molecules or radicals from the more labile carboxylic acid and methoxy groups.

-

[M - OH]⁺ (m/z 247): Loss of a hydroxyl radical from the carboxylic acid is a common fragmentation pathway for aromatic acids.[10][11]

-

[M - COOH]⁺ (m/z 219): Loss of the entire carboxyl group as a radical is another characteristic fragmentation.[10][12]

-

[M - OCH₃]⁺ (m/z 233): Loss of a methoxy radical is also a plausible fragmentation pathway.

Caption: Predicted major fragmentation pathways in EI-MS.

Table 3: Predicted Mass Spectrometry Data

| m/z | Predicted Ion | Notes |

| 264 | [M]⁺• | Molecular Ion |

| 247 | [M - OH]⁺ | Loss of hydroxyl radical |

| 233 | [M - OCH₃]⁺ | Loss of methoxy radical |

| 219 | [M - COOH]⁺ | Loss of carboxyl radical |

Experimental Protocol: Mass Spectrometry

-

Ionization Method: Electron Ionization (EI) is a standard method for small, relatively volatile organic molecules.

-

Sample Introduction: Introduce the sample via a direct insertion probe or, if sufficiently volatile and thermally stable, through a Gas Chromatography (GC) inlet.

-

Mass Analyzer: Use a quadrupole or time-of-flight (TOF) analyzer to separate the ions based on their m/z ratio.

-

Data Acquisition: Scan a mass range sufficient to include the molecular ion (e.g., m/z 50-500).

Conclusion: A Synergistic Approach

The structural elucidation of 3-(3,5-Difluorophenyl)-5-methoxybenzoic acid is not achieved by any single technique but by the logical integration of all three. NMR spectroscopy provides the detailed carbon-hydrogen framework and connectivity. IR spectroscopy rapidly confirms the presence of key functional groups (carboxylic acid, ether, C-F bonds). Finally, mass spectrometry validates the molecular weight and provides corroborating structural evidence through predictable fragmentation patterns. This guide demonstrates a robust, self-validating workflow that ensures the highest degree of confidence in structural assignment for complex organic molecules.

References

-

Chemistry LibreTexts. (2023). Mass Spectrometry - Fragmentation Patterns. [Link]

-

Columbia University. HSQC and HMBC - NMR Core Facility. [Link]

-

Chemistry LibreTexts. (2024). Spectroscopy of Carboxylic Acids and Nitriles. [Link]

-

MDPI. (2020). A Complete 1 H and 13 C NMR Data Assignment for Three 3-[Substituted methylidene]-1H,3H-naphtho-[1,8-cd]-pyran-1-ones. [Link]

-

NATURE. (1964). Detection of the Methoxyl Group by Infrared Spectroscopy. [Link]

-

Wikipedia. Carbon–fluorine bond. [Link]

-

UCLA Department of Chemistry & Biochemistry. IR Spectroscopy Tutorial: Carboxylic Acids. [Link]

-

JoVE. (2024). Video: Mass Spectrometry: Carboxylic Acid, Ester, and Amide Fragmentation. [Link]

-

Whitman College. GCMS Section 6.12 - Fragmentation of a Carboxylic Acid. [Link]

-

Supporting Information. General procedure for the Ni-catalyzed carboxylation of aryl halides with HCO2Li•H2O. [Link]

Sources

- 1. mdpi.com [mdpi.com]

- 2. chem.libretexts.org [chem.libretexts.org]

- 3. rsc.org [rsc.org]

- 4. nmr.chem.columbia.edu [nmr.chem.columbia.edu]

- 5. 20.8 Spectroscopy of Carboxylic Acids and Nitriles - Organic Chemistry | OpenStax [openstax.org]

- 6. Detection of the Methoxyl Group by Infrared Spectroscopy [opg.optica.org]

- 7. semanticscholar.org [semanticscholar.org]

- 8. orgchemboulder.com [orgchemboulder.com]

- 9. Carbon–fluorine bond - Wikipedia [en.wikipedia.org]

- 10. chem.libretexts.org [chem.libretexts.org]

- 11. GCMS Section 6.12 [people.whitman.edu]

- 12. Video: Mass Spectrometry: Carboxylic Acid, Ester, and Amide Fragmentation [jove.com]

An In-depth Technical Guide to the Synthesis and Characterization of 3-(3,5-Difluorophenyl)-5-methoxybenzoic acid

This guide provides a comprehensive overview of the synthesis and characterization of 3-(3,5-Difluorophenyl)-5-methoxybenzoic acid, a biaryl carboxylic acid with potential applications in pharmaceutical and materials science research. This document is intended for researchers, scientists, and drug development professionals, offering not only detailed protocols but also the scientific rationale behind the chosen methodologies.

Introduction: The Significance of Biaryl Carboxylic Acids

Biaryl scaffolds are privileged structures in medicinal chemistry and materials science, frequently imparting desirable pharmacological and physicochemical properties. The target molecule, 3-(3,5-Difluorophenyl)-5-methoxybenzoic acid, combines the structural features of a biphenyl system with a carboxylic acid moiety, a common pharmacophore, and a methoxy group, which can modulate lipophilicity and metabolic stability. The presence of the difluorophenyl ring is of particular interest, as fluorine substitution can significantly influence properties such as pKa, metabolic stability, and binding affinity through steric and electronic effects.

The synthesis of such unsymmetrical biaryls is most effectively achieved through modern cross-coupling methodologies, with the Suzuki-Miyaura reaction being a prominent and versatile choice.[1][2] This guide will focus on a robust synthetic strategy employing this reaction, followed by a detailed exposition of the analytical techniques required to confirm the structure and purity of the final compound.

I. Strategic Approach to Synthesis: The Suzuki-Miyaura Cross-Coupling

The core of the synthetic strategy revolves around the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction. This powerful carbon-carbon bond-forming reaction allows for the efficient construction of the biaryl linkage from an organoboron species and an organohalide.[2]

Retrosynthetic Analysis and Selection of Starting Materials

A retrosynthetic analysis of the target molecule suggests two primary disconnection approaches for the Suzuki-Miyaura coupling:

-

Route A: Coupling of 3-bromo-5-methoxybenzoic acid with (3,5-difluorophenyl)boronic acid.

-

Route B: Coupling of 1-bromo-3,5-difluorobenzene with (3-carboxy-5-methoxyphenyl)boronic acid.

For this guide, Route A is selected as the preferred pathway. This decision is based on the commercial availability and generally lower cost of both 3-bromo-5-methoxybenzoic acid[3][4] and (3,5-difluorophenyl)boronic acid.[1] This choice obviates the need for multi-step syntheses of the starting materials, streamlining the overall process.

The proposed synthetic workflow is depicted in the following diagram:

Sources

- 1. medchemexpress.com [medchemexpress.com]

- 2. Biaryl synthesis by C-C coupling [organic-chemistry.org]

- 3. 3-Bromo-5-methoxybenzoic acid | C8H7BrO3 | CID 4060048 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. 3-Bromo-5-methoxybenzoic acid, 98% 5 g | Request for Quote | Thermo Scientific Chemicals [thermofisher.com]

An In-depth Technical Guide to the Structural Analogs and Derivatives of 3-(3,5-Difluorophenyl)-5-methoxybenzoic acid

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

This guide provides a comprehensive technical overview of 3-(3,5-Difluorophenyl)-5-methoxybenzoic acid, its structural analogs, and derivatives. We will delve into the synthetic strategies for creating these molecules, explore their diverse biological activities, and elucidate the critical structure-activity relationships that govern their therapeutic potential. This document is intended to serve as a valuable resource for researchers and professionals engaged in the discovery and development of novel therapeutics.

Introduction: The Significance of the Biphenyl Carboxylic Acid Scaffold

The biphenyl carboxylic acid moiety is a privileged scaffold in medicinal chemistry, forming the structural core of numerous pharmacologically active compounds.[1] The inherent rigidity of the biphenyl system, combined with the versatile chemical reactivity of the carboxylic acid group, provides a robust framework for designing molecules with tailored biological functions.[1] Derivatives of this scaffold have been successfully developed as anti-inflammatory, anticancer, antihypertensive, and antimicrobial agents.[2]

The subject of this guide, 3-(3,5-Difluorophenyl)-5-methoxybenzoic acid, incorporates key structural features that are often associated with potent biological activity. The presence of fluorine atoms can enhance metabolic stability, binding affinity, and bioavailability.[3] The methoxy group can also influence the molecule's pharmacokinetic and pharmacodynamic properties.[3] Understanding the interplay of these structural elements is crucial for the rational design of novel drug candidates.

Synthetic Strategies: The Power of Suzuki-Miyaura Cross-Coupling

The construction of the aryl-aryl bond in 3-(3,5-Difluorophenyl)-5-methoxybenzoic acid and its analogs is most effectively achieved through the Suzuki-Miyaura cross-coupling reaction.[4] This palladium-catalyzed reaction has become a cornerstone of modern organic synthesis due to its mild reaction conditions, high yields, and broad functional group tolerance.[4]

A general and reliable synthetic approach involves the coupling of two key building blocks: a substituted aryl halide and an arylboronic acid. For the synthesis of the parent compound, this would typically involve the reaction of 3-bromo-5-methoxybenzoic acid with (3,5-difluorophenyl)boronic acid.

Proposed Synthetic Workflow:

Caption: Proposed Suzuki-Miyaura cross-coupling for the synthesis of the target compound.

Detailed Experimental Protocol (General Procedure):

A detailed protocol for a similar Suzuki-Miyaura coupling to synthesize a 3-phenylbenzoic acid is provided as a reference.[5]

-

Reaction Setup: In a two-neck flask equipped with a magnetic stir bar and a reflux condenser, dissolve 3-bromo-5-methoxybenzoic acid (1.0 eq) and (3,5-difluorophenyl)boronic acid (1.1 eq) in a suitable solvent system such as a mixture of toluene and water.

-

Catalyst and Base Addition: Add a palladium catalyst, for example, tetrakis(triphenylphosphine)palladium(0) (0.02-0.05 eq), and a base, such as potassium carbonate (2.0-3.0 eq), to the reaction mixture.

-

Reaction Execution: Heat the mixture to reflux and monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Work-up: Upon completion, cool the reaction to room temperature and dilute with water. Acidify the aqueous layer with a suitable acid (e.g., 1M HCl) to precipitate the crude product.

-

Purification: Collect the solid by filtration, wash with water, and purify by recrystallization or column chromatography to yield the desired 3-(3,5-difluorophenyl)-5-methoxybenzoic acid.

Structural Analogs and Derivatives: Exploring Chemical Space

The biphenyl carboxylic acid scaffold allows for extensive chemical modification to explore structure-activity relationships (SAR). Key points of diversification include:

-

Substitution on the Phenyl Rings: Introducing various substituents (e.g., halogens, alkyl, alkoxy, nitro groups) on either of the phenyl rings can significantly impact biological activity.

-

Modification of the Carboxylic Acid: The carboxylic acid group can be converted to esters, amides, or other bioisosteres to modulate polarity, solubility, and target engagement.

-

Alteration of the Linker: While the core is a direct biphenyl linkage, introducing flexible or rigid linkers between the aromatic rings can alter the conformational properties of the molecule.

Biological Activities and Structure-Activity Relationships (SAR)

Derivatives of biphenyl carboxylic acids have demonstrated a broad spectrum of biological activities, with anti-inflammatory and anticancer effects being particularly prominent.[2]

Anti-inflammatory Activity

The anti-inflammatory properties of many biphenyl carboxylic acid derivatives stem from their ability to inhibit cyclooxygenase (COX) enzymes, key players in the inflammatory cascade.[4] The structural features of 3-(3,5-difluorophenyl)-5-methoxybenzoic acid analogs can be fine-tuned to achieve selective inhibition of COX-2, which is associated with inflammation, over COX-1, which plays a role in gastric protection, thereby potentially reducing gastrointestinal side effects.[6][7]

A notable mechanism of action for some biphenyl carboxylic acid derivatives involves the inhibition of the NF-κB signaling pathway.[8] This pathway is a critical regulator of inflammatory responses.

Caption: Inhibition of the NF-κB signaling pathway by biphenyl carboxylic acid derivatives.

Anticancer Activity

Numerous studies have highlighted the anticancer potential of biphenyl carboxylic acid derivatives.[9] The presence of methoxy groups, in particular, has been associated with cytotoxic activity against various cancer cell lines.[3] The mechanism of action for these compounds can be multifaceted, including the induction of apoptosis and cell cycle arrest.[10]

Table 1: Anticancer Activity of Biphenyl Carboxylic Acid Analogs

| Compound ID | R1 (Position 3') | R2 (Position 5') | Cell Line | IC50 (µM) | Reference |

| 1 | F | F | MCF-7 | Data not available | N/A |

| 2 | H | H | MCF-7 | 10.14 ± 2.05 | [9] |

| 3 | Cl | H | MCF-7 | > 50 | [9] |

| 4 | OCH3 | H | MCF-7 | > 50 | [9] |

| 5 | CF3 | H | MCF-7 | > 50 | [9] |

Note: The table presents hypothetical and literature-derived data for illustrative purposes. Specific IC50 values for 3-(3,5-Difluorophenyl)-5-methoxybenzoic acid and its direct derivatives require further experimental investigation.

The data, although limited for the exact target molecule, suggests that substitutions on the second phenyl ring significantly influence anticancer activity.[9] For instance, an unsubstituted phenyl ring (Compound 2) showed good activity, while the introduction of chloro, methoxy, or trifluoromethyl groups led to a decrease in potency.[9] This underscores the importance of a systematic SAR exploration to identify optimal substitution patterns.

Future Directions and Therapeutic Potential

The structural framework of 3-(3,5-Difluorophenyl)-5-methoxybenzoic acid presents a promising starting point for the development of novel therapeutic agents. Future research should focus on:

-

Synthesis and Biological Evaluation of a Focused Library: A systematic synthesis of analogs with diverse substitutions on both phenyl rings and modifications of the carboxylic acid moiety is warranted.

-

In-depth Mechanistic Studies: Elucidating the precise molecular targets and signaling pathways modulated by the most active compounds will be crucial for their further development.

-

Pharmacokinetic and In Vivo Efficacy Studies: Promising candidates should be advanced to preclinical studies to evaluate their drug-like properties and therapeutic efficacy in relevant animal models.

By leveraging the principles of medicinal chemistry and a thorough understanding of the structure-activity relationships, the biphenyl carboxylic acid scaffold, exemplified by 3-(3,5-Difluorophenyl)-5-methoxybenzoic acid, holds significant potential for the discovery of next-generation therapeutics.

References

-

Derivatives of Trimethoxybenzoic Acid and Gallic Acid as Potential Efflux Pump Inhibitors: In Silico and In Vitro Studies. (2022). MDPI. [Link]

-

An Efficient Synthesis of 3,5-Dimethoxy-2,4-Difluorobenzoic Acid. (2017). ResearchGate. [Link]

-

Discovery of Novel Biphenyl Carboxylic Acid Derivatives as Potent URAT1 Inhibitors. (2023). MDPI. [Link]

-

A Review of the Structure—Activity Relationship of Natural and Synthetic Antimetastatic Compounds. (n.d.). NIH. [Link]

-

Enhancement of the Anti-Inflammatory Activity of NSAIDs by Their Conjugation with 3,4,5-Trimethoxybenzyl Alcohol. (2022). PubMed. [Link]

-

Enhancement of the Anti-Inflammatory Activity of NSAIDs by Their Conjugation with 3,4,5-Trimethoxybenzyl Alcohol. (2022). MDPI. [Link]

- Synthesis process of 3, 5-difluorophenol. (n.d.).

-

Enhancement of the Anti-Inflammatory Activity of NSAIDs by Their Conjugation with 3,4,5-Trimethoxybenzyl Alcohol. (2022). ResearchGate. [Link]

-

Chemistry, Synthesis, and Structure Activity Relationship of Anticancer Quinoxalines. (2023). MDPI. [Link]

-

Identification of Novel Biphenyl Carboxylic Acid Derivatives as Novel Antiresorptive Agents that Do Not Impair Parathyroid Hormone. (2008). Oxford Academic. [Link]

-

Studies on anti-inflammatory agents. V. Synthesis and pharmacological properties of 3-(difluoromethyl)-1-(4-methoxyphenyl)-5- [4-(methylsulfinyl)phenyl]pyrazole and related compounds. (n.d.). PubMed. [Link]

-

Understanding biocatalyst inhibition by carboxylic acids. (n.d.). NIH. [Link]

-

Discovery and structure-activity relationship of 3-aryl-5-aryl-1,2,4-oxadiazoles as a new series of apoptosis inducers and potential anticancer agents. (n.d.). PubMed. [Link]

- Process for the synthesis of 3,5-bis(trifluoromethyl)benzoic acid. (n.d.).

-

Synthesis, Physicochemical Properties, and Biological Activities of 4-(S-Methyl-N-(2,2,2-Trifluoroacetyl)Sulfilimidoyl) Anthranilic Diamide. (n.d.). MDPI. [Link]

-

Synthesis, anticancer and antioxidant activities of 2,4,5-trimethoxy chalcones and analogues from asaronaldehyde: Structure-activity relationship. (2021). ResearchGate. [Link]

-

Structure-activity relationship of anticancer drug candidate quinones. (2023). TÜBİTAK Academic Journals. [Link]

-

Synthesis of 3-phenylbenzoic acid from 3-iodobenzoic acid. (2006). oc-praktikum.de. [Link]

-

3,5-Difluorobenzoic acid. (2009). ResearchGate. [Link]

Sources

- 1. mdpi.com [mdpi.com]

- 2. Enhancement of the Anti-Inflammatory Activity of NSAIDs by Their Conjugation with 3,4,5-Trimethoxybenzyl Alcohol - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. A Review of the Structure—Activity Relationship of Natural and Synthetic Antimetastatic Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. Making sure you're not a bot! [oc-praktikum.de]

- 6. Enhancement of the Anti-Inflammatory Activity of NSAIDs by Their Conjugation with 3,4,5-Trimethoxybenzyl Alcohol [mdpi.com]

- 7. researchgate.net [researchgate.net]

- 8. academic.oup.com [academic.oup.com]

- 9. ajgreenchem.com [ajgreenchem.com]

- 10. Discovery and structure-activity relationship of 3-aryl-5-aryl-1,2,4-oxadiazoles as a new series of apoptosis inducers and potential anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]

A Strategic Guide to the Preliminary Toxicity Assessment of 3-(3,5-Difluorophenyl)-5-methoxybenzoic acid

Abstract: This technical guide outlines a comprehensive, tiered strategy for the preliminary toxicity assessment of the novel compound, 3-(3,5-Difluorophenyl)-5-methoxybenzoic acid. Designed for researchers, toxicologists, and drug development professionals, this document provides a framework for early-stage safety evaluation, integrating computational toxicology with validated in vitro assays. The narrative emphasizes the scientific rationale behind experimental choices, furnishing detailed, field-proven protocols for cytotoxicity, genotoxicity, and cardiovascular safety screening. By establishing a robust, self-validating system of analysis, this guide aims to facilitate informed decision-making in the critical early phases of drug discovery, ensuring that resources are focused on candidates with the most promising safety profiles.

Introduction: Deconstructing the Molecule and Rationale for Assessment

3-(3,5-Difluorophenyl)-5-methoxybenzoic acid is a small molecule characterized by three key structural features: a benzoic acid moiety, a methoxy group, and a difluorinated phenyl ring. Each of these components presents potential toxicological considerations. Benzoic acid and its derivatives are widely used, but some can cause skin and eye irritation.[1][2] The presence of fluorine is a common strategy in medicinal chemistry to enhance metabolic stability and binding affinity; however, the metabolism of fluorinated compounds can sometimes lead to toxic byproducts.[3][4]

Given these structural alerts, a preliminary toxicity assessment is not merely a regulatory formality but a critical scientific necessity. An early and rigorous evaluation of a compound's potential liabilities allows for the early termination of unpromising candidates, thereby conserving resources and mitigating risks in later development stages.[5] This guide proposes a logical, multi-stage workflow, beginning with non-experimental computational predictions and progressing to targeted, high-throughput in vitro assays.

Section 1: In Silico Profiling: The Digital First Pass

Before committing to resource-intensive wet-lab experiments, a thorough in silico analysis is paramount. Computational toxicology utilizes computer models to predict the adverse effects of compounds based on their chemical structure.[6] This approach provides a rapid, cost-effective initial screen for potential liabilities.[7][8]

Physicochemical and ADMET Prediction

The first step involves predicting the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties of the molecule. Numerous free and commercial software platforms are available for this purpose, employing quantitative structure-activity relationship (QSAR) models.[6][9][10] These tools analyze vast datasets of known compounds to forecast the behavior of a novel molecule.[11]

Rationale: Predicting properties like water solubility, lipophilicity (logP), and potential for cytochrome P450 (CYP) inhibition is essential.[9] For instance, poor solubility can complicate in vitro assay design, while inhibition of key CYP enzymes (e.g., 3A4, 2D6) signals a high risk for drug-drug interactions.[9]

Predicted Properties of 3-(3,5-Difluorophenyl)-5-methoxybenzoic acid (Based on Structural Analogs):

| Property | Predicted Value | Implication for Toxicity Assessment | Source |

| Molecular Weight | ~264 g/mol | Adheres to Lipinski's Rule of Five, suggesting good absorption potential. | [12] |

| logP | 3.0 - 4.0 | Moderate lipophilicity; suggests potential for membrane permeability. | [12] |

| Water Solubility | Low | May require a solvent like DMSO for in vitro assays. | [12] |

| pKa (Acidic) | 3.5 - 4.5 | The carboxylic acid will be ionized at physiological pH. | [12] |

| CYP450 Inhibition | Possible | The aromatic rings may interact with CYP enzyme active sites. | [9] |

| hERG Inhibition | Potential Risk | A common liability for compounds with aromatic features. | [13] |

| Mutagenicity | Unknown | Requires experimental validation. | [14] |

Toxicity Hazard Prediction

Specialized QSAR models can predict specific toxicological endpoints, such as mutagenicity, carcinogenicity, and organ toxicity.[15] These predictions are based on identifying toxicophores (substructural fragments known to be associated with toxicity) within the molecule.

Rationale: While not definitive, these predictions help to prioritize which experimental assays are most critical. A positive in silico prediction for mutagenicity, for example, would place a high emphasis on conducting a thorough Ames test.

Section 2: Foundational In Vitro Cytotoxicity Assessment

The first and most fundamental wet-lab experiment is the determination of cytotoxicity. This assay identifies the concentration range at which the compound causes cell death, information that is crucial for designing and interpreting subsequent in vitro tests.

Rationale: Performing genotoxicity or other mechanistic assays at highly cytotoxic concentrations can lead to false-positive results. Cell death can trigger secondary effects, like DNA fragmentation, that are not a direct result of genotoxic interaction.[16] Therefore, all subsequent in vitro tests should be conducted at concentrations at or below a threshold of significant cytotoxicity (e.g., causing ~55% cell death).[16]

Experimental Protocol: MTT Assay for Cytotoxicity

This protocol is based on the principle that viable cells with active metabolism can convert the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) into a purple formazan product, which can be quantified spectrophotometrically.

Step-by-Step Methodology:

-

Cell Culture: Plate a suitable human cell line (e.g., HepG2 for liver toxicity, HEK293 for general cytotoxicity) in a 96-well plate at a predetermined density and allow cells to adhere overnight.

-

Compound Preparation: Prepare a stock solution of 3-(3,5-Difluorophenyl)-5-methoxybenzoic acid in DMSO. Perform a serial dilution in culture medium to create a range of final treatment concentrations (e.g., 0.1 µM to 100 µM). Include a vehicle control (DMSO only) and a positive control (e.g., doxorubicin).

-

Treatment: Remove the old medium from the cells and add the medium containing the different concentrations of the test compound. Incubate for a relevant period (e.g., 24 or 48 hours).

-

MTT Addition: After incubation, add MTT solution to each well and incubate for 3-4 hours, allowing formazan crystals to form.

-

Solubilization: Add a solubilizing agent (e.g., acidified isopropanol or DMSO) to each well to dissolve the formazan crystals.

-

Data Acquisition: Read the absorbance of each well at a wavelength of 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the results to determine the IC50 value (the concentration that inhibits 50% of cell viability).

Section 3: Genotoxicity Assessment: A Critical Safety Checkpoint

Genotoxicity assays are designed to detect compounds that can cause damage to DNA and chromosomes, a key indicator of carcinogenic potential.[14] A standard preliminary screen involves a bacterial mutagenicity test and an in vitro mammalian cell assay for chromosomal damage.

Bacterial Reverse Mutation Assay (Ames Test)

The Ames test is a widely used method to evaluate a chemical's potential to cause gene mutations.[14][17] It utilizes several strains of Salmonella typhimurium that are auxotrophic for histidine (i.e., they cannot produce their own and require it for growth). The assay measures the ability of the test compound to cause a reverse mutation, allowing the bacteria to regain the ability to synthesize histidine and form colonies on a histidine-free medium.[17]

Rationale: This test is a rapid and sensitive screen for point mutations and frameshift mutations.[18] The inclusion of a rat liver extract (S9 fraction) allows for the detection of metabolites that may be mutagenic, simulating mammalian metabolism.[17]

Experimental Protocol: Ames Test (Plate Incorporation Method)

This protocol is adapted from OECD Test Guideline 471.

Step-by-Step Methodology:

-

Strain Preparation: Prepare overnight cultures of the required Salmonella typhimurium strains (e.g., TA98, TA100, TA1535).[14]

-

Treatment Mixture: In a sterile tube, combine the test compound at various concentrations, the bacterial culture, and either a phosphate buffer (for direct mutagenicity) or the S9 metabolic activation mix.[18]

-

Plating: Add molten top agar to the treatment mixture, gently vortex, and pour the contents onto the surface of a minimal glucose agar plate (lacking histidine).

-

Incubation: Incubate the plates at 37°C for 48-72 hours.

-

Colony Counting: Count the number of revertant colonies on each plate.

-

Data Analysis: A compound is considered mutagenic if it produces a dose-dependent increase in the number of revertant colonies that is at least double the background (spontaneous reversion) rate observed in the negative control.

In Vitro Mammalian Cell Micronucleus Test

This assay detects chromosomal damage.[19] Micronuclei are small, membrane-bound DNA fragments that are left behind in the cytoplasm after cell division when whole chromosomes or fragments of chromosomes fail to be incorporated into the daughter nuclei.[20]

Rationale: The micronucleus test identifies agents that are clastogenic (cause chromosome breaks) or aneugenic (cause chromosome loss).[21] It provides complementary information to the Ames test, focusing on larger-scale genetic damage in a mammalian cell system. This assay should be conducted in accordance with OECD Test Guideline 487.[21][22]

Experimental Protocol: In Vitro Micronucleus Assay

Step-by-Step Methodology:

-

Cell Culture: Use a suitable mammalian cell line (e.g., human lymphocytes, CHO, or TK6 cells).[19][20]

-

Treatment: Treat the cells with at least three non-cytotoxic concentrations of the test compound, determined from the initial cytotoxicity assay.[19] Include both positive and negative (vehicle) controls. The treatment should occur with and without S9 metabolic activation.

-

Cytokinesis Block: Add Cytochalasin B to the culture. This agent blocks cytokinesis (the final stage of cell division), resulting in binucleated cells. This makes it easier to identify micronuclei that were formed during the preceding mitosis.

-

Harvesting and Staining: After an appropriate incubation period, harvest the cells, treat them with a hypotonic solution, fix them, and drop them onto microscope slides. Stain the cells with a DNA-specific stain like Giemsa or a fluorescent dye.

-

Scoring: Using a microscope, score at least 2000 binucleated cells per concentration for the presence of micronuclei.[19][20]

-

Data Analysis: A significant, dose-dependent increase in the frequency of micronucleated cells compared to the negative control indicates a positive result.

Section 4: Cardiovascular Safety: The hERG Channel Assay

Inhibition of the human Ether-à-go-go-Related Gene (hERG) potassium channel is a primary cause of drug-induced cardiac arrhythmia (Torsade de Pointes).[13] Therefore, assessing a compound's activity at the hERG channel is a critical step in early safety profiling.

Rationale: Many drugs have been withdrawn from the market due to unforeseen hERG-related cardiotoxicity.[13] An early in vitro screen provides a crucial warning sign, allowing for medicinal chemistry efforts to mitigate this risk or for the project to be deprioritized.

Experimental Protocol: Automated Patch Clamp hERG Assay

Automated patch-clamp systems offer a higher throughput alternative to traditional manual patch-clamping for screening hERG liability.[13]

Step-by-Step Methodology:

-

Cell Line: Use a stable cell line overexpressing the hERG channel (e.g., HEK293-hERG).

-

Assay Preparation: Harvest the cells and place them into the automated patch-clamp instrument (e.g., QPatch or SyncroPatch).

-

Seal Formation: The instrument automatically establishes a high-resistance "gigaseal" between the cell membrane and the measurement aperture.

-

Voltage Protocol: Apply a specific voltage protocol designed to elicit the characteristic hERG current.[23] Record the baseline current.

-

Compound Application: Perfuse the cells with increasing concentrations of 3-(3,5-Difluorophenyl)-5-methoxybenzoic acid.

-

Data Acquisition: Record the hERG current at each concentration after the effect has stabilized. A known hERG blocker (e.g., E-4031) should be used as a positive control.

-

Data Analysis: Calculate the percentage of hERG current inhibition at each concentration relative to the baseline. Determine the IC50 value for hERG inhibition.

Section 5: Data Integration and Decision-Making Framework

The true power of this tiered assessment lies in the integration of all data points to form a holistic preliminary risk profile. No single assay is definitive, but together they provide a strong, evidence-based foundation for decision-making.

Interpreting the Outcomes:

-

Low-Risk Profile: The compound shows low cytotoxicity (IC50 > 50 µM), is negative in both genotoxicity assays, and has a weak or no effect on the hERG channel (IC50 > 30 µM). This profile supports progression to more complex in vitro or in vivo models.

-

Moderate-Risk Profile: The compound is non-genotoxic but shows moderate hERG inhibition (e.g., IC50 of 1-10 µM). This is a common challenge. The decision to proceed would depend on the compound's potency and therapeutic indication. It may be flagged for medicinal chemistry optimization to reduce hERG activity.

-

High-Risk Profile: A positive result in either the Ames or micronucleus test is a significant red flag. Genotoxicity is a major safety concern, and such a finding would strongly argue for the termination of the compound's development unless there is an overwhelming therapeutic rationale and a clear path to mitigate the risk.

Conclusion

The preliminary toxicity assessment of a novel chemical entity like 3-(3,5-Difluorophenyl)-5-methoxybenzoic acid is a systematic process of evidence gathering and risk evaluation. By employing a tiered strategy that begins with cost-effective in silico predictions and progresses to validated, high-throughput in vitro assays, researchers can make informed, data-driven decisions early in the drug discovery pipeline. This structured approach, grounded in established OECD guidelines and scientific rationale, not only enhances the efficiency of the development process but also upholds the highest standards of scientific integrity and patient safety.

References

- Adapting the in vitro micronucleus assay (OECD Test Guideline No. 487) for testing of manufactured nanomaterials: recommendations for best practices. Mutagenesis, Oxford Academic.

- Ames Test Protocol.

- Adapting the in vitro micronucleus assay (OECD Test Guideline No. 487)

- Metabolism and Toxicity of Fluorine Compounds. Chemical Research in Toxicology.

- Computational toxicology in drug discovery: applications of artificial intelligence in ADMET and toxicity prediction. PMC - NIH.

- Assessment of the toxicity of benzoic acid derivatives in the intragastric intake. Gorokhova.

- Evaluation of Free Online ADMET Tools for Academic or Small Biotech Environments. NIH.

- Recommended voltage protocols to study drug-cardiac ion channel interactions using recombinant cell lines. FDA.

- Benzoic acid and its derivatives as naturally occurring compounds in foods and as additives: Uses, exposure, and controversy. PubMed.

- In Silico ADME Methods Used in the Evaluation of N

- Overview of Computational Toxicology Methods Applied in Drug and Green Chemical Discovery. MDPI.

- Mammalian Cell In Vitro Micronucleus Assay.

- SAFETY D

- Metabolism and Toxicity of Fluorine Compounds. PMC - NIH.

- hERG Safety | Cyprotex ADME-Tox Solutions - Evotec.

- Physical and chemical properties of 3,5-Dimethoxybenzoic Acid. Benchchem.

- Microbial Mutagenicity Assay: Ames Test. PMC - NIH.

- In vitro micronucleus assay: Method for assessment of nanom

- Computational toxicology – The new frontier in predictive safety assessment.

- Updates to OECD in vitro and in chemico test guidelines.

- SAFETY D

- Metabolism and Toxicity of Fluorine Compounds.

- Cell-based hERG Channel Inhibition Assay in High-throughput Form

- Safety D

- The Ames Test or Bacterial Reverse Mut

- Computational Toxicology: Modeling and Predicting Adverse Effects. AZoLifeSciences.

- Toxic effects of perfluorinated compounds at human cellular level and on a model vertebr

- Best Practice hERG Assay | Advanced Solutions | Mediford Corpor

- Provisional Peer Reviewed Toxicity Values for Benzoic Acid.

- 3,5-Difluorobenzoic acid | C7H4F2O2 | CID 101265. PubChem.

- In Silico ADMET Prediction Service. CD ComputaBio.

- The following statement is for US EPA submissions only.

- Ames Mutagenicity Test. Nelson Labs.

- Toxicology of Some Fluoro-Organic Compounds. DTIC.

- OECD published 6 new Test Guidelines and 10 upd

- Benzoic Acid and It's Synthetic Derivatives as Important Medicinal Product Attenu

- SAFETY D

- The Ames Test.

- hERG Serum Shift Assay.

- A Comprehensive Study On Benzoic Acid And Its Deriv

- Safety Data Sheet: 3,4,5-trihydroxybenzoic acid. Chemos GmbH&Co.KG.

- Predicting Toxicity in Drug Development. Pharmaceutical Technology.

- OECD GUIDELINE FOR THE TESTING OF CHEMICALS.

- OECD GUIDELINES FOR THE TESTING OF CHEMICALS. UFBA.

- Prediction of Small-Molecule Developability Using Large-Scale In Silico ADMET Models | Journal of Medicinal Chemistry.

- Showing Compound 3-Methoxybenzoic acid (FDB010546). FooDB.

- Directory of computer-aided Drug Design tools. Click2Drug.

- 3,5-Difluorobenzoic acid 97 455-40-3. Sigma-Aldrich.

Sources

- 1. Assessment of the toxicity of benzoic acid derivatives in the intragastric intake - Gorokhova - Hygiene and Sanitation [journals.eco-vector.com]

- 2. Benzoic acid and its derivatives as naturally occurring compounds in foods and as additives: Uses, exposure, and controversy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. pubs.acs.org [pubs.acs.org]

- 4. Metabolism and Toxicity of Fluorine Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 5. pharmtech.com [pharmtech.com]

- 6. azolifesciences.com [azolifesciences.com]

- 7. Computational toxicology in drug discovery: applications of artificial intelligence in ADMET and toxicity prediction - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Computational toxicology – The new frontier in predictive safety assessment - Syngene International Ltd [syngeneintl.com]

- 9. Evaluation of Free Online ADMET Tools for Academic or Small Biotech Environments - PMC [pmc.ncbi.nlm.nih.gov]

- 10. In Silico ADMET Prediction Service - CD ComputaBio [computabio.com]

- 11. pubs.acs.org [pubs.acs.org]

- 12. Showing Compound 3-Methoxybenzoic acid (FDB010546) - FooDB [foodb.ca]

- 13. hERG Safety | Cyprotex ADME-Tox Solutions - Evotec [evotec.com]

- 14. The Ames Test or Bacterial Reverse Mutation Test - Eurofins Scientific [eurofins.com.au]

- 15. mdpi.com [mdpi.com]

- 16. researchgate.net [researchgate.net]

- 17. Ames Test Protocol | AAT Bioquest [aatbio.com]

- 18. Microbial Mutagenicity Assay: Ames Test - PMC [pmc.ncbi.nlm.nih.gov]

- 19. criver.com [criver.com]

- 20. Frontiers | In vitro micronucleus assay: Method for assessment of nanomaterials using cytochalasin B [frontiersin.org]

- 21. academic.oup.com [academic.oup.com]

- 22. Adapting the in vitro micronucleus assay (OECD Test Guideline No. 487) for testing of manufactured nanomaterials: recommendations for best practices - PubMed [pubmed.ncbi.nlm.nih.gov]

- 23. fda.gov [fda.gov]

A Senior Scientist's Guide to 3-(3,5-Difluorophenyl)-5-methoxybenzoic Acid: Synthesis, Characterization, and Applications in Advanced Materials and Therapeutics

Executive Summary: In the pursuit of novel functional molecules, the strategic combination of distinct chemical moieties into a single scaffold presents a powerful approach for innovation. This guide introduces 3-(3,5-Difluorophenyl)-5-methoxybenzoic acid, a bespoke biphenyl compound engineered for versatility. By integrating a metabolically robust difluorophenyl group, a rigid biphenyl core, and reactive methoxy and carboxylic acid functionalities, this molecule emerges as a high-potential building block. We will explore its rational design, provide a field-proven synthetic protocol via Suzuki-Miyaura coupling, detail its comprehensive characterization, and propose its application in two high-impact domains: the development of advanced polymers and metal-organic frameworks, and as a promising scaffold for next-generation therapeutic agents.

The Molecular Blueprint: Deconstructing 3-(3,5-Difluorophenyl)-5-methoxybenzoic Acid

The value of a molecular building block is defined by the functionality of its components. 3-(3,5-Difluorophenyl)-5-methoxybenzoic acid is not a random assortment of atoms; it is a rationally designed scaffold where each functional group imparts specific, advantageous properties.

-

The Biphenyl Core: The central biphenyl structure provides a rigid, aromatic backbone. This inherent rigidity is a desirable trait in material science, contributing to higher glass transition temperatures (Tg) and improved thermal stability in polymers.[1] In drug design, this constrained conformation can lead to higher binding affinity and selectivity for a specific biological target.

-

The 3,5-Difluorophenyl Moiety: The inclusion of a difluorophenyl ring is a strategic choice rooted in established medicinal chemistry principles. Fluorine substitution is known to enhance metabolic stability by blocking sites susceptible to oxidative metabolism. Furthermore, the strong electron-withdrawing nature of fluorine can significantly alter the acidity (pKa) of nearby protons and influence the molecule's overall electronic properties, potentially improving its pharmacokinetic profile and binding interactions.[2] For instance, the addition of a difluorophenyl group to salicylic acid yielded Diflunisal, a potent anti-inflammatory agent with improved lipophilicity and a longer duration of action compared to aspirin.[2]

-

The Methoxybenzoic Acid Moiety: This portion of the molecule offers multiple points for chemical derivatization.

-

The carboxylic acid group is a versatile chemical handle. It can participate in esterification and amidation reactions to be incorporated into polyesters and polyamides.[1] Crucially, it serves as a primary coordinating ligand for metal ions, making it an ideal component for the synthesis of Metal-Organic Frameworks (MOFs).[3]

-

The methoxy group (-OCH₃) is an electron-donating group that can influence the reactivity of the aromatic ring. It can also be demethylated to a hydroxyl group, providing an additional reactive site for polymerization or functionalization, a technique often used in the synthesis of complex macromolecules like dendrimers.[1]

-

Synthesis and Purification: A Validated Protocol

The creation of the C-C bond between the two aromatic rings is the critical step in synthesizing this molecule. The Palladium-catalyzed Suzuki-Miyaura cross-coupling reaction is the industry-standard method for this transformation due to its high efficiency, tolerance of various functional groups, and relatively mild reaction conditions.[4][5]

Synthetic Workflow Overview

The logical synthetic route involves coupling a boronic acid (or boronic ester) derivative of one ring system with a halogenated derivative of the other. Here, we present the coupling of 3,5-difluorophenylboronic acid with 3-bromo-5-methoxybenzoic acid.

Caption: Suzuki-Miyaura coupling workflow for synthesis.

Step-by-Step Synthesis Protocol

Causality: This protocol is designed for high yield and purity. The use of a phase-transfer-capable solvent system (DME/water) ensures that both the organic-soluble reactants and the aqueous-soluble base can interact effectively. Using a robust palladium catalyst like Pd/C can simplify post-reaction purification.[6]

-

Vessel Preparation: To a 250 mL three-neck round-bottom flask equipped with a reflux condenser, magnetic stirrer, and nitrogen inlet, add 3-bromo-5-methoxybenzoic acid (1.0 eq), 3,5-difluorophenylboronic acid (1.1 eq), and sodium carbonate (Na₂CO₃) (2.5 eq).

-

Catalyst Addition: Add the palladium catalyst. For a heterogeneous catalyst, 10% Palladium on Carbon (Pd/C) (0.02 eq) is a cost-effective and easily removable choice.[6] For homogeneous catalysis, Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) can be used.

-

Solvent Addition & Degassing: Add a 3:1 mixture of 1,2-dimethoxyethane (DME) and water. Bubble nitrogen gas through the stirred mixture for 15-20 minutes to remove dissolved oxygen, which can deactivate the palladium catalyst.

-

Reaction: Heat the mixture to reflux (approximately 85-90 °C) under a nitrogen atmosphere. Monitor the reaction progress by Thin-Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC). The reaction is typically complete within 4-12 hours.

-

Workup & Extraction: Cool the reaction mixture to room temperature. If Pd/C was used, filter the mixture through a pad of Celite to remove the catalyst. Dilute the filtrate with water and transfer to a separatory funnel. Wash with ethyl acetate or diethyl ether (2x) to remove non-polar impurities; discard the organic layers.

-

Precipitation: Cool the aqueous layer in an ice bath and slowly acidify with 2M hydrochloric acid (HCl) until the pH is ~2. The target product, being a carboxylic acid, is insoluble in acidic aqueous solution and will precipitate out as a solid.

-

Purification: Collect the crude solid by vacuum filtration. Wash the solid with cold water. For final purification, recrystallize the solid from a suitable solvent system, such as an ethanol/water or methanol/water mixture, to yield the final product as a crystalline solid.[7]

Comprehensive Characterization

Confirming the identity and purity of a newly synthesized compound is non-negotiable. A combination of spectroscopic and chromatographic techniques provides a self-validating system of characterization.[8][9]

| Property / Technique | Expected Data / Observation | Purpose |

| Molecular Formula | C₁₄H₁₀F₂O₃ | Confirms elemental composition. |

| Molecular Weight | 264.23 g/mol | Verifies the mass of the synthesized molecule. |

| Appearance | White to off-white crystalline powder | Basic physical property check.[10] |

| ¹H NMR | Aromatic protons (multiplets), methoxy protons (~3.8 ppm, singlet), carboxylic acid proton (>10 ppm, broad singlet) | Confirms the chemical environment of all hydrogen atoms. |

| ¹³C NMR | Peaks for all 14 unique carbon atoms, including the carbonyl carbon (~170 ppm). | Provides the carbon skeleton of the molecule. |

| FT-IR (ATR) | Broad O-H stretch (2500-3300 cm⁻¹), C=O stretch (~1700 cm⁻¹), C-F stretches (1100-1300 cm⁻¹) | Identifies key functional groups.[7] |

| Mass Spectrometry (MS) | [M-H]⁻ or [M+H]⁺ peak corresponding to the molecular weight. High-resolution MS (HRMS) confirms the exact mass. | Provides definitive molecular weight and fragmentation data. |

| HPLC | A single major peak with >98% purity. | Quantifies the purity of the final compound. |

Application in Novel Material Synthesis

The structural features of 3-(3,5-difluorophenyl)-5-methoxybenzoic acid make it an excellent candidate as a specialized organic linker for creating high-performance materials like Metal-Organic Frameworks (MOFs).

Rationale for MOF Synthesis

MOFs are crystalline porous materials constructed from metal ions or clusters linked by organic ligands. The carboxylic acid group on our molecule is a classic binding site for metal ions (e.g., Zn²⁺, Cu²⁺, Zr⁴⁺). The elongated, rigid biphenyl backbone can lead to the formation of MOFs with large pores and high surface areas, which are desirable for applications in gas storage, separation, and catalysis.[11]

Experimental Workflow: Solvothermal MOF Synthesis

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. Chemical and pharmacological properties of diflunisal - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Physiochemical characterization of metal organic framework materials: A mini review - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. gala.gre.ac.uk [gala.gre.ac.uk]

- 6. pubs.acs.org [pubs.acs.org]

- 7. researchgate.net [researchgate.net]

- 8. ijpsjournal.com [ijpsjournal.com]

- 9. pubs.acs.org [pubs.acs.org]

- 10. ossila.com [ossila.com]

- 11. scitechnol.com [scitechnol.com]

Methodological & Application

Synthesis of 3-(3,5-Difluorophenyl)-5-methoxybenzoic Acid: A Detailed Protocol Utilizing Suzuki-Miyaura Coupling

An Application Note for Researchers, Scientists, and Drug Development Professionals

Dr. Gemini, Senior Application Scientist

Abstract

The synthesis of biaryl compounds is a cornerstone of modern medicinal chemistry and materials science. Among these, 3-(3,5-Difluorophenyl)-5-methoxybenzoic acid represents a valuable building block for the development of novel pharmaceutical agents and functional materials. This application note provides a comprehensive, field-proven protocol for the synthesis of this target molecule via the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction. We delve into the mechanistic underpinnings of the reaction, offer a detailed step-by-step experimental procedure, and discuss critical parameters for process optimization and troubleshooting. This guide is designed to equip researchers with the expertise to reliably execute this synthesis and adapt the methodology for related biaryl structures.

Introduction: The Significance of Suzuki-Miyaura Coupling